molecular formula C5H6N2O3 B2975000 2-Oxa-5,7-diazaspiro[3.4]octane-6,8-dione CAS No. 2105781-96-0

2-Oxa-5,7-diazaspiro[3.4]octane-6,8-dione

Cat. No.: B2975000
CAS No.: 2105781-96-0
M. Wt: 142.114
InChI Key: MNAPYPBKKRUAQR-UHFFFAOYSA-N
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Description

2-Oxa-5,7-diazaspiro[34]octane-6,8-dione is a heterocyclic compound with the molecular formula C5H6N2O3 It is characterized by a spiro structure, which includes an oxygen atom and two nitrogen atoms within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5,7-diazaspiro[3.4]octane-6,8-dione typically involves the reaction of cyclobutanone with sodium cyanide and ammonium carbonate in an ethanol-water solvent mixture. The reaction is carried out under an inert atmosphere at 70°C for 6 hours. After cooling, the reaction mixture is treated with hydrochloric acid, leading to the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5,7-diazaspiro[3.4]octane-6,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted spiro compounds. These products can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

2-Oxa-5,7-diazaspiro[3.4]octane-6,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxa-5,7-diazaspiro[3.4]octane-6,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Diazaspiro[3.4]octane-6,8-dione
  • 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

Uniqueness

2-Oxa-5,7-diazaspiro[3.4]octane-6,8-dione is unique due to its spiro structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in research and industry .

Properties

IUPAC Name

2-oxa-5,7-diazaspiro[3.4]octane-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c8-3-5(1-10-2-5)7-4(9)6-3/h1-2H2,(H2,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAPYPBKKRUAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CO1)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2105781-96-0
Record name 2-oxa-5,7-diazaspiro[3.4]octane-6,8-dione
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